molecular formula C19H17BrN2O3 B11014239 4-({[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid

4-({[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid

Cat. No.: B11014239
M. Wt: 401.3 g/mol
InChI Key: BZJXZVXLJWHBKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is a complex organic compound that features an indole moiety, a benzoic acid group, and a bromine atom. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .

Properties

Molecular Formula

C19H17BrN2O3

Molecular Weight

401.3 g/mol

IUPAC Name

4-[[3-(4-bromoindol-1-yl)propanoylamino]methyl]benzoic acid

InChI

InChI=1S/C19H17BrN2O3/c20-16-2-1-3-17-15(16)8-10-22(17)11-9-18(23)21-12-13-4-6-14(7-5-13)19(24)25/h1-8,10H,9,11-12H2,(H,21,23)(H,24,25)

InChI Key

BZJXZVXLJWHBKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CCC(=O)NCC3=CC=C(C=C3)C(=O)O)C(=C1)Br

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromine Site

The 4-bromo substituent on the indole ring undergoes substitution reactions under controlled conditions:

Reaction Example
4-Bromoindole+NuPd(0), Base4-Nu-Indole+Br\text{4-Bromoindole} + \text{Nu}^- \xrightarrow{\text{Pd(0), Base}} \text{4-Nu-Indole} + \text{Br}^-

Conditions and Outcomes

Nucleophile (Nu)Catalyst SystemTemperatureYieldApplication
AminesPd(OAc)₂, XPhos80–100°C70–85%Pharmacophore diversification
ThiolsCuI, DMF60°C65%Thioether derivatives
MethoxideK₂CO₃, DMSO120°C55%Methoxy analogs

Mechanistic Insight :

  • Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) replaces bromine with amines.

  • Direct SNAr is less favored due to indole’s electron-rich nature unless strongly activated.

Amide Bond Hydrolysis and Acylation

The central amide bond is reactive under acidic/basic conditions:

Hydrolysis Pathways

  • Acidic Hydrolysis :
    Amide+HCl (conc.)ΔCarboxylic Acid+Amine Hydrochloride\text{Amide} + \text{HCl (conc.)} \xrightarrow{\Delta} \text{Carboxylic Acid} + \text{Amine Hydrochloride}
    Conditions: Reflux in 6M HCl, 12h.

  • Basic Hydrolysis :
    Amide+NaOHΔCarboxylate Salt+Amine\text{Amide} + \text{NaOH} \xrightarrow{\Delta} \text{Carboxylate Salt} + \text{Amine}
    Conditions: 2M NaOH, 80°C, 8h.

Reversibility : The amide can be regenerated via re-acylation of the amine intermediate using activated esters (e.g., NHS esters).

Reactions of the Benzoic Acid Moiety

The carboxylic acid group participates in typical acid-driven reactions:

Common Transformations

Reaction TypeReagents/ConditionsProduct
EsterificationMeOH, H₂SO₄ (cat.), ΔMethyl ester
Salt FormationNaOH (aq.)Sodium carboxylate
DecarboxylationQuinoline, Cu powder, ΔCO₂ elimination

Applications :

  • Ester derivatives improve lipid solubility for drug delivery.

  • Carboxylate salts enhance aqueous solubility for formulation .

Electrophilic Substitution on the Indole Ring

The indole ring undergoes electrophilic substitution, guided by the bromine’s directing effects:

Regioselectivity :

  • Bromine at position 4 deactivates the ring, directing electrophiles to positions 5 or 6.

Example Reaction : Nitration
Indole+HNO₃ (fuming)H₂SO₄5-Nitro-4-bromoindole\text{Indole} + \text{HNO₃ (fuming)} \xrightarrow{\text{H₂SO₄}} \text{5-Nitro-4-bromoindole}
Conditions: 0°C, 1h; yield: 60–70%.

Comparative Reactivity

PositionReactivityReason
5HighMeta to bromine, less steric hindrance
6ModerateOrtho to bromine, steric effects

Reductive Transformations

The bromine and amide groups are susceptible to reduction:

Catalytic Hydrogenation :

  • Bromine Removal :
    4-Bromoindole+H2Pd/CIndole+HBr\text{4-Bromoindole} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Indole} + \text{HBr}
    Conditions: 1 atm H₂, EtOH, 25°C .

  • Amide Reduction :
    Requires harsh conditions (e.g., LiAlH₄) but is rarely performed due to competing indole ring hydrogenation.

Stability and Degradation

Thermal Decomposition :

  • Degrades above 250°C, releasing CO₂ (from benzoic acid) and HBr (from indole).

Photolytic Sensitivity :

  • UV exposure causes homolytic cleavage of the C-Br bond, generating free radicals.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of indole compounds, including 4-({[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid , exhibit significant antimicrobial activity. The presence of the bromine atom enhances the compound's reactivity, potentially leading to increased efficacy against various microbial strains. Studies have shown that indole derivatives can disrupt bacterial cell walls or inhibit essential enzymes, making them viable candidates for antibiotic development.

Anticancer Activity

The anticancer potential of this compound has been a focal point in several studies. The mechanism of action is believed to involve the compound's interaction with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation and survival. For instance, research has demonstrated that similar indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways .

In vitro studies have shown promising results against various cancer cell lines, indicating that This compound could serve as a lead compound for further development into anticancer therapeutics.

Synthesis and Formulation

The synthesis of This compound typically involves several key steps:

  • Bromination of Indole : The starting material is brominated using agents like N-bromosuccinimide (NBS).
  • Formation of Propanoyl Derivative : The brominated indole is reacted with propanoyl chloride under suitable conditions.
  • Coupling with Benzoic Acid : The final step involves coupling the resulting intermediate with benzoic acid to yield the desired product.

These synthetic routes can be optimized for higher yields and purity, making it feasible for industrial production.

Case Studies

Several case studies have explored the efficacy of indole derivatives, including this compound, in preclinical models:

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of various indole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures showed significant inhibition zones, suggesting potential as new antibiotics.
  • Anticancer Screening : In another study, a series of indole derivatives were screened against multiple cancer cell lines, including leukemia and breast cancer models. The results showed that compounds similar to This compound exhibited cytotoxic effects, leading to cell death through apoptosis pathways .

Mechanism of Action

The mechanism of action of 4-({[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The bromine atom can enhance the compound’s binding affinity and specificity .

Biological Activity

4-({[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid, a synthetic compound featuring an indole moiety, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of the bromine atom in its structure is believed to enhance its reactivity and biological profile compared to other derivatives.

Structural Characteristics

The compound can be represented by the following structural formula:

C14H15BrN2O3\text{C}_{14}\text{H}_{15}\text{Br}\text{N}_{2}\text{O}_{3}

Key Properties

PropertyValue
Molecular Weight339.18 g/mol
IUPAC Name3-[3-(4-bromoindol-1-yl)propanoylamino]propanoic acid
CAS Number1219551-58-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes or receptors involved in cellular signaling pathways, which is crucial for its antimicrobial and anticancer properties.

Antimicrobial Properties

Studies have shown that compounds with indole structures exhibit significant antimicrobial activity. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways. For instance, derivatives similar to this compound have been tested against various bacterial strains, demonstrating effective inhibition comparable to conventional antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro assays have indicated that it can induce apoptosis in cancer cell lines, such as HepG2 (human liver cancer) and MCF-7 (breast cancer). The cytotoxic effects were assessed using the MTT assay, revealing minimal toxicity at higher concentrations, which suggests a favorable therapeutic window .

Study on GSK-3β Inhibition

A related study focused on the inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β), a key regulator in various signaling pathways associated with cancer and neurodegenerative diseases. The compound exhibited nanomolar inhibitory potency, indicating its potential as a therapeutic agent in treating conditions like Alzheimer's disease and certain cancers .

In Vitro Cytotoxicity Assessment

In a cytotoxicity assessment involving several cell lines, including MRC-5 (human lung fibroblast) and SH-SY5Y (neuroblastoma), the compound showed minimal cytotoxic effects even at concentrations up to 10 µM. This highlights its selectivity and low toxicity profile, making it a promising candidate for further development .

Comparative Analysis with Similar Compounds

The unique bromine substitution in this compound differentiates it from other analogs such as N-[3-(4-chloro-1H-indol-1-yl)propanoyl]-beta-alanine and N-[3-(4-fluoro-1H-indol-1-yl)propanoyl]-beta-alanine. This substitution is believed to enhance both reactivity and biological activity due to specific interactions with biological targets .

Compound NameUnique Features
N-[3-(4-bromo-1H-indol-1-yl)propanoyl]-beta-alanineBromine substitution enhances reactivity
N-[3-(4-chloro-1H-indol-1-yl)propanoyl]-beta-alanineChlorine substitution results in different activity
N-[3-(4-fluoro-1H-indol-1-yl)propanoyl]-beta-alanineFluorine may alter binding affinity

Q & A

Basic: What are the common synthetic routes for preparing 4-({[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the indole-propanoyl intermediate via coupling of 4-bromoindole with propanoic acid derivatives. Reagents like carbodiimides (e.g., EDC) or thionyl chloride may activate the carboxylic acid for amide bond formation .
  • Step 2: Introduction of the aminomethyl benzoic acid moiety. This step often employs reductive amination (e.g., NaBH₃CN) or nucleophilic substitution using a bromomethyl intermediate .
  • Critical Conditions: Temperature control (e.g., 45°C for optimal coupling ), solvent selection (polar aprotic solvents like DMF), and pH adjustments to stabilize intermediates.
  • Validation: Monitor reaction progress via TLC or HPLC, and confirm purity using column chromatography .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Structural Confirmation: Use 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to verify the indole, propanoyl, and benzoic acid moieties. For example, the indole proton signals appear at δ 7.2–7.8 ppm, while the benzoic acid carboxyl group is observed near δ 12.5 ppm .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ for C₁₉H₁₆BrN₂O₃: ~415.03) .
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

Advanced: How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Methodological Answer:

  • Parameter Screening: Use Design of Experiments (DoE) to test variables like catalyst loading (e.g., Pd catalysts for cross-coupling), solvent polarity, and reaction time .
  • Intermediate Stability: Protect reactive groups (e.g., tert-butyl esters for carboxylic acids) to prevent side reactions during indole functionalization .
  • Case Study: A 33% yield was reported for a bromo-indole derivative using iterative coupling steps; increasing equivalents of the amine nucleophile improved yield to 45% .

Advanced: How should contradictory spectral data (e.g., NMR vs. HRMS) be resolved?

Methodological Answer:

  • Hypothesis Testing: If NMR suggests impurities (e.g., unassigned peaks), perform LC-MS to detect byproducts. For example, a mass shift of +16 Da may indicate oxidation .
  • Advanced Techniques: Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
  • Reproducibility: Cross-validate data across multiple batches and independent labs to rule out instrument-specific artifacts .

Advanced: What strategies are effective for studying this compound’s biological activity?

Methodological Answer:

  • Target Identification: Screen against kinase or GPCR panels due to the indole moiety’s prevalence in such inhibitors. Use fluorescence polarization assays for binding affinity studies .
  • SAR Development: Synthesize analogs with modified substituents (e.g., replacing bromo with chloro or methoxy groups) to assess pharmacophore requirements .
  • In Vivo Testing: Optimize pharmacokinetics by esterifying the benzoic acid to improve membrane permeability .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Hazard Mitigation: Use fume hoods and PPE (gloves, lab coats) due to potential irritancy from bromo-indole derivatives .
  • Waste Disposal: Quench reactive intermediates (e.g., with aqueous NaHCO₃) before disposal. Store at -20°C in amber vials to prevent photodegradation .

Advanced: How can computational modeling aid in studying this compound’s reactivity?

Methodological Answer:

  • DFT Calculations: Predict electrophilic/nucleophilic sites using HOMO-LUMO analysis. For example, the bromo-indole group may act as an electron-deficient center in cross-coupling reactions .
  • Docking Studies: Model interactions with biological targets (e.g., serotonin receptors) using AutoDock Vina. Focus on hydrogen bonding with the benzoic acid group .

Advanced: How to design derivatives for enhanced metabolic stability?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the labile ester group with a triazole ring via click chemistry to reduce hydrolysis .
  • ProDrug Approaches: Convert the benzoic acid to a methyl ester for oral administration, with in vivo esterase activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.